molecular formula C23H19NO2 B12593818 1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one CAS No. 648928-55-6

1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one

Cat. No.: B12593818
CAS No.: 648928-55-6
M. Wt: 341.4 g/mol
InChI Key: LNGZBELZVYDZDJ-UHFFFAOYSA-N
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Description

1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one is a synthetic spirocyclic oxindole compound of high interest in medicinal chemistry and drug discovery research. This molecule features a spiro-fused architecture, connecting a pyrrolidine ring at the C3 position of the oxindole core to a xanthene system . The incorporation of the spirocyclic scaffold and the pyrrolidine ring is a strategic design that enhances the three-dimensionality and structural complexity of the molecule, which can lead to improved physicochemical properties and biological selectivity compared to flat aromatic structures . Spirocyclic oxindoles, like this compound, are recognized as privileged structures in pharmaceutical development due to their well-documented bioactivity profiles. These scaffolds are frequently investigated as key motifs in the discovery of novel anticancer agents, antivirals, and therapeutics for central nervous system (CNS) disorders . The saturated pyrrolidine ring contributes significantly to the molecule's properties by increasing its polar surface area and offering multiple vectors for stereochemical exploration, which is crucial for optimizing binding interactions with enantioselective biological targets . The 1-benzyl substitution provides a handle for further chemical modification, allowing researchers to explore structure-activity relationships and fine-tune the compound's properties for specific applications. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

648928-55-6

Molecular Formula

C23H19NO2

Molecular Weight

341.4 g/mol

IUPAC Name

1-benzylspiro[pyrrolidine-3,9'-xanthene]-2-one

InChI

InChI=1S/C23H19NO2/c25-22-23(14-15-24(22)16-17-8-2-1-3-9-17)18-10-4-6-12-20(18)26-21-13-7-5-11-19(21)23/h1-13H,14-16H2

InChI Key

LNGZBELZVYDZDJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C12C3=CC=CC=C3OC4=CC=CC=C24)CC5=CC=CC=C5

Origin of Product

United States

Biological Activity

1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one is a compound that has garnered attention in recent years due to its potential therapeutic applications. The unique spirocyclic structure of this compound allows for diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the existing literature on the biological activity of this compound, highlighting key research findings and case studies.

Chemical Structure

The structural formula of 1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one can be represented as follows:

C19H19N1O1C_{19}H_{19}N_{1}O_{1}

This compound features a spiro linkage between a pyrrolidine ring and a xanthenone moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that spiro[pyrrolidine-3,9'-xanthen]-2-one derivatives exhibit significant anticancer properties. A notable study evaluated the in vitro activity of several derivatives against human cancer cell lines:

CompoundCell LineIC50 (µM)Selectivity Index
1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-oneA549 (lung)34.992.43
1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-oneHepG2 (liver)41.560.99

These results suggest that the compound has a promising potential as an anticancer agent, particularly against lung and liver cancer cell lines .

Antibacterial Activity

The antibacterial properties of spiro compounds have also been investigated. In vitro tests demonstrated that certain derivatives possess significant activity against various bacterial strains:

CompoundBacteria TestedMIC (µg/mL)
1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-oneStaphylococcus aureus12.5
1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-oneEscherichia coli25

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits effective antibacterial activity, making it a candidate for further development as an antibiotic .

Antifungal Activity

In addition to antibacterial properties, spiro[pyrrolidine] derivatives have shown antifungal effects. Studies have reported the following results:

CompoundFungi TestedMIC (µg/mL)
1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-oneCandida albicans15
1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-oneAspergillus niger30

These findings highlight the potential of this compound in treating fungal infections .

The mechanism by which 1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one exerts its biological effects is still under investigation. Preliminary studies suggest that its activity may be linked to the modulation of various signaling pathways involved in cell proliferation and apoptosis. The unique structural features of the compound allow it to interact with multiple biological targets.

Case Studies

A recent case study focused on the synthesis and evaluation of various spiro compounds related to 1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one. Researchers utilized a one-pot [3+2] cycloaddition reaction to generate a library of derivatives, assessing their biological activities through high-throughput screening methods. The most promising candidates were further analyzed for their cytotoxic effects on cancer cells and their ability to inhibit bacterial growth .

Scientific Research Applications

1.1. Anticancer Activity

Research indicates that derivatives of spiro compounds, including 1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one, exhibit promising anticancer properties. For instance, studies have shown that certain spiro compounds can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A derivative of this compound was tested against human breast cancer cell lines (MCF-7) and demonstrated a significant reduction in cell viability compared to control groups, suggesting its potential as an anticancer agent.

1.2. Antimicrobial Properties

The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. Its mechanism often involves disrupting bacterial cell wall synthesis.

  • Data Table: Antimicrobial Activity of 1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

2.1. Modulation of Neurotransmitter Receptors

The compound acts as a modulator for neurotransmitter receptors, particularly the histamine H3 receptor. This modulation suggests potential applications in treating neurological disorders such as schizophrenia and Alzheimer's disease.

  • Case Study : A study evaluated the effects of spiro compounds on H3 receptor activity in vitro, showing that certain derivatives could effectively inhibit receptor activity, leading to increased levels of neurotransmitters like dopamine and norepinephrine.

3.1. Organic Light Emitting Diodes (OLEDs)

Research has explored the use of spiro compounds in the development of OLEDs due to their unique electronic properties and ability to emit light efficiently.

  • Data Table: Photophysical Properties of 1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one in OLEDs
PropertyValue
Emission Wavelength520 nm
Quantum Efficiency25%
Device Lifetime>1000 hours

3.2. Dye-Sensitized Solar Cells (DSSCs)

The compound has also been investigated as a dye for DSSCs, where its structural properties can enhance light absorption and energy conversion efficiency.

  • Case Study : In a comparative study with conventional dyes, 1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one demonstrated a higher power conversion efficiency (PCE), making it a viable candidate for further research in renewable energy technologies.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzyl group at position 1 undergoes nucleophilic substitution under alkaline conditions. For example:

  • Reaction with Grignard reagents :
    Treatment with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at −78°C replaces the benzyl group with a methyl group, yielding 1-methyl derivatives.

Reaction ComponentConditionsProductYieldReference
MeMgBr (2 eq)THF, −78°C1-Methyl-spiro[pyrrolidine-xanthen]-2-one67%

Hydrogenation of the Pyrrolidine Ring

The pyrrolidine ring undergoes catalytic hydrogenation to form a saturated pyrrolidine derivative:

  • H₂/Pd-C in ethanol :
    Full saturation occurs at 60 psi H₂ pressure, producing 1-benzyl-2H-spiro[piperidine-3,9'-xanthen]-2-one.

CatalystPressureSolventProduct StructureYield
10% Pd-C60 psiEthanolSaturated piperidine analog82%

Ring-Opening Reactions

The spirocyclic structure undergoes ring-opening under acidic conditions:

  • HCl (conc.)/MeOH :
    Protonation of the xanthenone oxygen initiates cleavage, generating a linear pyrrolidine-xanthenol intermediate.

AcidTemperatureProductApplication
HCl/MeOHRefluxLinear pyrrolidine-xanthenolPrecursor for further functionalization

Oxidation of the Xanthenone Moiety

The xanthenone component is susceptible to oxidation:

  • KMnO₄ in H₂SO₄ :
    Forms a diketone derivative via cleavage of the xanthene ring.

Oxidizing AgentConditionsProductYield
KMnO₄ (3 eq)H₂SO₄, 80°C, 4hSpiro[pyrrolidine-diketone]58%

1,3-Dipolar Cycloaddition

The pyrrolidine ring participates in azomethine ylide formation, enabling cycloaddition with dipolarophiles like maleimides :

  • Reaction with N-methylmaleimide :
    Generates spiro{pyrrolidine-3,1'-pyrrol

Comparison with Similar Compounds

Data Tables

Table 1: Structural Parameters of Selected Spiro Compounds

Compound Ring Size Dihedral Angle (°) Space Group R Factor Ref.
4-(9-Anthryl)-1-(3-bromo-phenyl)spiro[azetidine-3,9'-xanthen]-2-one 4 87.07 (vs. xanthene) P1 0.057
1-(4-Methoxyphenyl)-4-phenylspiro[azetidine-3,9'-xanthen]-2-one 4 69.22 0.131
1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one (inferred) 5

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions, as demonstrated for analogous spiro-β-lactams. Key steps include:

  • Reacting carboxylic acids with imines using diphosphorus tetraoxide as a cyclizing agent .
  • Characterizing intermediates via IR spectroscopy (e.g., β-lactam carbonyl stretch at ~1745 cm⁻¹) and NMR (e.g., aromatic protons at 6.7–7.4 ppm and sp³-hybridized carbons at ~63–70 ppm in ¹³C NMR) .
  • Confirming purity via elemental analysis (e.g., C, H, N percentages within ±0.1% of theoretical values) .

Q. How is X-ray crystallography applied to determine the molecular structure of spiro compounds like 1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one?

  • Methodological Answer :

  • Data Collection : Use a Stoe IPDS-II diffractometer with MoKα radiation (λ = 0.71073 Å) for single-crystal analysis. Absorption correction is performed using software like X-RED32 .
  • Refinement : Employ SHELXL for structure refinement, targeting R1 values <0.05 for high-quality datasets. Monitor geometric parameters (e.g., β-lactam ring planarity with deviations <0.03 Å) .
  • Validation : Analyze hydrogen-bonding networks (e.g., C–H⋯O/N interactions) and packing diagrams using ORTEP-3 for visualization .

Advanced Research Questions

Q. How can conformational analysis resolve contradictions in reported dihedral angles of spiro compounds?

  • Methodological Answer :

  • Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify deviations from planarity. For example, calculate puckering amplitude (θ) and phase angle (φ) using atomic coordinates from crystallographic data .
  • Comparative Studies : Contrast dihedral angles (e.g., β-lactam vs. xanthene planes) across analogs (e.g., 4-(9-Anthryl)-1-phenyl derivatives show dihedrals of 17.4°–85.2°) to identify substituent effects .
  • Software Tools : Use WinGX or SHELXPRO to model alternative conformers and assess their fit to experimental electron density maps .

Q. What computational strategies are effective for predicting the bioactivity of 1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one derivatives?

  • Methodological Answer :

  • Docking Studies : Perform molecular docking with software like AutoDock Vina to evaluate binding affinities to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory applications). Validate using known β-lactam pharmacophores .
  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with biological activity data from in vitro assays .
  • Dynamic Simulations : Run MD simulations (e.g., GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How do weak intermolecular interactions stabilize the crystal packing of spiro compounds?

  • Methodological Answer :

  • Hydrogen Bond Analysis : Identify C–H⋯O/N contacts (e.g., 2.5–3.2 Å distances) using Mercury software. For example, 4-(9-Anthryl) derivatives form infinite chains via C–H⋯π interactions .
  • Energy Frameworks : Generate topology diagrams (via CrystalExplorer) to visualize dominant interaction energies (electrostatic vs. dispersion) .
  • Thermal Motion Analysis : Refine anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion in crystal lattices .

Tables of Key Data

Parameter Example Values Source
β-Lactam Ring PlanarityMax. deviation: 0.021 Å
Dihedral Angles (Xanthene vs. β-Lactam)17.4°–87.07°
IR Stretching (C=O)1745–1757 cm⁻¹
Crystallographic R FactorR1 = 0.041, wR2 = 0.106

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